1,2-Dibenzyl-3,4-diethyl-1,2-dihydropyridine
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Overview
Description
1,2-Dibenzyl-3,4-diethyl-1,2-dihydropyridine is an organic compound belonging to the class of dihydropyridines Dihydropyridines are known for their significant role in medicinal chemistry, particularly as calcium channel blockers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibenzyl-3,4-diethyl-1,2-dihydropyridine typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1,2-Dibenzyl-3,4-diethyl-1,2-dihydropyridine can undergo various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine to a pyridine derivative.
Reduction: Reduction can lead to the formation of tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and ethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be employed.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridines depending on the reagents used.
Scientific Research Applications
1,2-Dibenzyl-3,4-diethyl-1,2-dihydropyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in relation to calcium channel modulation.
Medicine: Investigated for its potential as a therapeutic agent, especially in cardiovascular diseases.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 1,2-Dibenzyl-3,4-diethyl-1,2-dihydropyridine involves its interaction with calcium channels. By binding to these channels, it can inhibit the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridines used as antihypertensive agents.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker.
Amlodipine: Another dihydropyridine used in the treatment of hypertension.
Nicardipine: Used for its vasodilatory effects.
Uniqueness
1,2-Dibenzyl-3,4-diethyl-1,2-dihydropyridine is unique due to its specific substituents, which may confer distinct pharmacological properties and potential applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.
Properties
CAS No. |
60333-18-8 |
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Molecular Formula |
C23H27N |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
1,2-dibenzyl-3,4-diethyl-2H-pyridine |
InChI |
InChI=1S/C23H27N/c1-3-21-15-16-24(18-20-13-9-6-10-14-20)23(22(21)4-2)17-19-11-7-5-8-12-19/h5-16,23H,3-4,17-18H2,1-2H3 |
InChI Key |
KQWWDSHADRSVKN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(N(C=C1)CC2=CC=CC=C2)CC3=CC=CC=C3)CC |
Origin of Product |
United States |
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